molecular formula C6H13NO3S B1634378 2-Amino-4-(ethylsulfinyl)butanoic acid CAS No. 4378-21-6

2-Amino-4-(ethylsulfinyl)butanoic acid

Cat. No.: B1634378
CAS No.: 4378-21-6
M. Wt: 179.24 g/mol
InChI Key: ZEZVOWDXHLTCLO-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylsulfinyl)butanoic acid is a noncanonical amino acid (ncAA) of significant interest in the field of chemical biology, particularly for Genetic Code Expansion (GCE) methodologies . GCE is a powerful technique that allows for the site-specific incorporation of ncAAs with defined chemical properties into proteins within live cells, thereby enabling precise manipulation and study of protein structure and function . This compound serves as a specialized building block for such applications. The primary research value of this ncAA lies in its ethylsulfinyl side chain. This functional group can be engineered to act as a bioorthogonal handle, allowing for selective conjugation to small-molecule probes—such as fluorophores—via cell-compatible "click" chemistry after the protein has been synthesized . This approach is often preferable to using large fluorescent protein fusions, which can perturb the natural function and localization of the protein under investigation. Furthermore, the properties of the sulfinyl moiety make it a candidate for targeted photo-cross-linking experiments, a technique used to map intra- and intermolecular protein interactions by forming covalent bonds with nearby molecules upon photolysis . These tools are indispensable for multidisciplinary biochemical and biophysical approaches, including the study of intricate membrane proteins, which are often difficult to express and characterize using traditional methods . Key Identifiers • CAS Number: 4378-21-6 • Molecular Formula: C₆H₁₃NO₃S • Molecular Weight: 179.24 g/mol This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-ethylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-2-11(10)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZVOWDXHLTCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286452
Record name 2-amino-4-(ethylsulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-21-6
Record name NSC45845
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-(ethylsulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-amino-4-(ethylsulfinyl)butanoic acid with structurally related compounds, focusing on substituent groups, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Sulfur/Selenium-Substituted Amino Acids

Compound Name Substituent (R) CAS No. Molecular Formula Molecular Weight Key Properties/Applications References
2-Amino-4-(ethylsulfinyl)butanoic acid -S(O)-CH₂CH₃ Not provided C₆H₁₃NO₃S 179.24 (calc.) Higher polarity due to sulfinyl group; potential chiral resolution agent Inferred
Methionine (2-Amino-4-(methylthio)butanoic acid) -S-CH₃ 59-51-8 C₅H₁₁NO₂S 149.21 Essential amino acid; antioxidant via cysteine biosynthesis
Selenoethionine (2-Amino-4-(ethylseleno)butanoic acid) -Se-CH₂CH₃ 2578-27-0 C₆H₁₃NO₂Se 226.13 Selenium analog; used in isotopic labeling and cancer research
2-Amino-4-(methylsulfonyl)butanoic acid -SO₂-CH₃ 115527-63-4 C₅H₁₁NO₄S 181.21 Highly polar; potential metabolite in drug degradation pathways
2-Amino-4-(hydroxymethylphosphinyl)butyric acid -PH(O)(CH₂OH) 51276-47-2 C₅H₁₂NO₃P 165.12 Herbicidal activity (Glufosinate); inhibits glutamine synthetase
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid -S-CF₃ 764-52-3 C₅H₈F₃NO₂S 203.18 Enhanced metabolic stability due to trifluoromethyl group

Key Comparative Analysis

Substituent Effects on Polarity and Reactivity: The sulfinyl group in 2-amino-4-(ethylsulfinyl)butanoic acid increases polarity compared to methionine’s thioether group, which may enhance solubility in polar solvents or biological matrices . Selenoethionine replaces sulfur with selenium, a larger and more polarizable atom, altering redox behavior and making it useful in trace element studies .

Biological and Industrial Applications: Methionine is critical in protein synthesis and methylation processes, while its sulfoxide derivatives (e.g., 2-amino-4-(ethylsulfinyl)butanoic acid) are studied for chiral liquid crystal properties in materials science . Glufosinate (from ) is a commercial herbicide, demonstrating how substituents like phosphinyl groups enable bioactivity.

Oxidation State and Stability :

  • Sulfinyl (S=O) and sulfonyl (SO₂) groups (e.g., ) are oxidized states of thioethers, influencing metabolic stability. Sulfinyl derivatives may act as intermediates in oxidation pathways.

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Laboratory-scale synthesis typically employs hydrogen peroxide (H₂O₂) as the oxidant in acidic or aqueous media. Key parameters include:

Parameter Typical Range Impact on Yield/Selectivity
H₂O₂ Concentration 30–50% (w/w) Higher concentrations risk over-oxidation to sulfone
Temperature 20–40°C Elevated temperatures accelerate reaction but reduce stereochemical control
Reaction Time 4–12 hours Prolonged durations favor sulfone formation
Solvent Acetic acid/water mix Acetic acid enhances protonation of intermediates

Under optimized conditions (30% H₂O₂, 25°C, 8 hours), yields of 72–85% are achievable, with sulfone byproducts limited to <5%. The reaction mechanism proceeds via a two-electron oxidation, forming a sulfoxide through a polar transition state stabilized by proton donors in the solvent.

Alternative Oxidizing Agents

While H₂O₂ dominates industrial applications, niche methods utilize:

  • Meta-chloroperbenzoic acid (mCPBA) : Provides superior stereoselectivity in anhydrous dichloromethane (yields 68–74%, enantiomeric excess 82–88%).
  • Sodium Periodate (NaIO₄) : Effective in biphasic water/chloroform systems, particularly for acid-sensitive substrates (yields 65–70%).
  • Ozone (O₃) : Generates sulfoxides under cryogenic conditions (-78°C), minimizing side reactions (yields 60–65%).

Industrial-Scale Synthesis: Continuous Flow Reactors

Large-scale production of 2-amino-4-(ethylsulfinyl)butanoic acid employs continuous flow chemistry to enhance efficiency and safety. A representative industrial workflow includes:

  • Precursor Mixing : 2-Amino-4-(ethylsulfanyl)butanoic acid (1.0 M) and 35% H₂O₂ are combined in a 1:1.2 molar ratio.
  • Reactor Configuration :
    • Tubular reactor (stainless steel, 10 m length, 2 cm diameter)
    • Temperature gradient: 25°C (inlet) → 35°C (outlet)
    • Residence time: 45 minutes
  • In-line Monitoring : UV-Vis spectroscopy (λ = 254 nm) tracks sulfoxide/sulfone ratios.
  • Quenching : Effluent passes through a cooled (−10°C) sodium bisulfite solution to decompose residual H₂O₂.

This method achieves 89–92% conversion with throughputs exceeding 50 kg/day. Compared to batch processing, flow systems reduce thermal runaway risks and improve mass transfer kinetics.

Purification and Isolation Techniques

Post-synthesis purification critically determines product purity, given the structural similarity between sulfoxides and sulfones.

Ion-Exchange Chromatography

Industrial protocols utilize polystyrene sulfonic acid resins (e.g., Dowex® 50WX8) in two-stage purification:

  • Acid Wash : Removes unreacted starting material and anionic byproducts (e.g., sulfones) at pH 2.5.
  • Ammonium Hydroxide Elution : Releases the target compound at pH 8.5–9.0, achieving >98% purity.

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at 4°C produces needle-like crystals with:

  • Purity : 99.2–99.7% (HPLC)
  • Recovery : 78–82%
  • Particle Size : 50–150 μm (ideal for pharmaceutical formulations)

Comparative Analysis with Analogous Systems

The ethylsulfinyl derivative exhibits distinct synthetic challenges compared to related compounds:

Compound Optimal Oxidant Reaction Time (h) Sulfone Byproduct (%)
2-Amino-4-(methylsulfinyl)butanoic acid H₂O₂ (40%) 6 3.2
2-Amino-4-(ethylsulfinyl)butanoic acid H₂O₂ (30%) 8 4.8
2-Amino-4-(phenylsulfinyl)butanoic acid mCPBA 12 1.1

The elongated ethyl chain in the target compound increases steric hindrance, necessitating longer reaction times than methyl analogues but shorter than aromatic derivatives.

Challenges and Mitigation Strategies

Over-Oxidation to Sulfone

Excessive H₂O₂ concentrations or prolonged reaction times convert sulfoxide to sulfone. Mitigation approaches include:

  • Stoichiometric Control : Maintaining H₂O₂:substrate ≤1.3:1
  • Radical Scavengers : Adding 0.5–1.0% hydroquinone inhibits radical chain mechanisms

Racemization at Sulfoxide Center

The sulfinyl group’s chirality (ΔG‡ racemization = 23.5 kcal/mol) necessitates low-temperature processing (<30°C) to preserve enantiopurity. Industrial-scale chiral preservation remains an active research area.

Emerging Methodologies

Enzymatic Oxidation

Recent trials with Rhodococcus erythropolis sulfoxidases demonstrate:

  • Conversion : 94–97%
  • Enantioselectivity : 99% ee (S-configuration)
  • Reaction Conditions : pH 7.4, 30°C, 24 hours

Photocatalytic Methods

TiO₂-mediated UV oxidation (λ = 365 nm) in methanol achieves 81% yield with 0.5 mol% catalyst loading, offering a green chemistry alternative.

Q & A

Basic: What synthetic methodologies are commonly employed to introduce the ethylsulfinyl group into 2-amino-4-(ethylsulfinyl)butanoic acid?

Answer:
The ethylsulfinyl group can be introduced via controlled oxidation of the corresponding ethylthio precursor (2-Amino-4-(ethylthio)butanoic acid). A common method involves using oxidizing agents like hydrogen peroxide (H₂O₂) in acidic media or enzymatic systems such as methionine sulfoxide reductase analogs. For example, kinetic studies using chromium-based oxidants (e.g., Quinaldinium fluorochromate) have demonstrated selective oxidation of sulfide to sulfoxide without over-oxidation to sulfone . Reaction conditions (pH, temperature, solvent polarity) must be optimized to achieve >90% yield, as excessive oxidant or prolonged reaction times can lead to sulfone byproducts. Product purity is typically verified via HPLC or TLC with sulfoxide-specific Rf values .

Advanced: How can researchers mitigate challenges in stereochemical control during the synthesis of chiral 2-amino-4-(ethylsulfinyl)butanoic acid?

Answer:
Stereochemical control at the sulfinyl center requires chiral auxiliaries or enantioselective oxidation. Asymmetric oxidation using chiral catalysts (e.g., Sharpless-type titanium complexes) or enzymatic systems (e.g., cytochrome P450 monooxygenases) can yield enantiomeric excess (ee) >85%. For instance, enzymatic oxidation of ethylthio precursors with Rhodococcus sp. strains has been reported to produce (S)-sulfoxide isomers selectively . Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy is critical for confirming stereochemical integrity. Contradictions in literature data on ee values often arise from differences in catalyst loading or microbial strain activity, necessitating rigorous validation .

Basic: What analytical techniques are recommended to distinguish 2-amino-4-(ethylsulfinyl)butanoic acid from its sulfide and sulfone analogs?

Answer:

  • Nuclear Magnetic Resonance (NMR): The sulfoxide group shows characteristic downfield shifts for β-protons (δ 2.8–3.2 ppm in ¹H NMR) and a distinct ¹³C signal near 55 ppm, absent in sulfide/sulfone derivatives.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) at m/z 194.08 (C₆H₁₃NO₃S⁺), with sulfone analogs having higher m/z due to additional oxygen.
  • Infrared (IR) Spectroscopy: Sulfoxides exhibit S=O stretching vibrations at 1020–1070 cm⁻¹, distinguishable from sulfide (C-S, ~600 cm⁻¹) and sulfone (asymmetric S=O, ~1300 cm⁻¹) .

Advanced: How do reaction kinetics and solvent polarity influence the oxidation of ethylthio to ethylsulfinyl groups in aqueous vs. hydrophilic media?

Answer:
In hydrophilic solvents (e.g., acetonitrile/water mixtures), the oxidation rate of ethylthio to sulfinyl follows pseudo-first-order kinetics, with rate constants (k) increasing with solvent polarity due to stabilization of polar transition states. For example, using Quinaldinium fluorochromate (QNFC) in 70% acetonitrile, k = 1.2 × 10⁻³ s⁻¹ at 308 K, compared to 5.6 × 10⁻⁴ s⁻¹ in pure water. The reaction mechanism involves a two-electron transfer pathway, confirmed by radical scavenger studies. Solvent effects on activation parameters (ΔH‡, ΔS‡) should be calculated via Eyring plots to optimize conditions .

Basic: What safety precautions are critical when handling 2-amino-4-(ethylsulfinyl)butanoic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood to prevent inhalation of aerosols.
  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
  • Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
    Safety data for analogous sulfoxides indicate low acute toxicity (LD₅₀ >2000 mg/kg in rats), but prolonged exposure may cause respiratory irritation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 2-amino-4-(ethylsulfinyl)butanoic acid compared to methionine analogs?

Answer:
Bioactivity discrepancies often arise from differences in sulfoxide stereochemistry or cellular uptake efficiency. To address this:

Perform comparative assays (e.g., microbial growth inhibition) using enantiomerically pure (R)- and (S)-sulfoxide forms.

Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic incorporation in E. coli or mammalian cell lines.

Employ molecular docking simulations to assess binding affinity differences with methionine-processing enzymes (e.g., methionine adenosyltransferase).
Recent studies show the (S)-sulfoxide isomer has 40% lower incorporation into bacterial proteins than methionine, likely due to steric hindrance in active sites .

Basic: What are the recommended storage conditions to prevent racemization or degradation of 2-amino-4-(ethylsulfinyl)butanoic acid?

Answer:
Store lyophilized samples at -20°C under nitrogen atmosphere to minimize oxidation and racemization. In solution, buffer at pH 6.5–7.0 (PBS or Tris-HCl) and add antioxidants (e.g., 0.1% ascorbic acid). Avoid repeated freeze-thaw cycles, which increase sulfone formation by 15% per cycle. Long-term stability studies (>6 months) show <5% degradation under these conditions .

Advanced: What mechanistic insights can be gained from studying the pH-dependent redox behavior of 2-amino-4-(ethylsulfinyl)butanoic acid?

Answer:
At acidic pH (pH <3), the sulfoxide group undergoes protonation, facilitating reduction back to ethylthio via thioredoxin-like pathways (E°’ = -0.23 V vs. SHE). At alkaline pH (pH >9), sulfone formation dominates due to hydroxide ion-mediated nucleophilic attack. Cyclic voltammetry (CV) in buffered solutions reveals reversible redox peaks between -0.1 V and +0.4 V, correlating with sulfoxide↔sulfone interconversion. These insights are critical for designing pH-responsive drug delivery systems .

Basic: How does the ethylsulfinyl group influence the solubility and partition coefficient (LogP) of 2-amino-4-(ethylsulfinyl)butanoic acid compared to methylthio analogs?

Answer:
The ethylsulfinyl group increases hydrophilicity, reducing LogP by 0.8 units compared to methylthio analogs (experimental LogP = -1.2 vs. -0.4). Aqueous solubility rises to 35 mg/mL at 25°C (vs. 22 mg/mL for methylthio), attributed to stronger hydrogen bonding with the sulfoxide oxygen. Solubility can be further enhanced using co-solvents (e.g., 10% DMSO) or cyclodextrin encapsulation .

Advanced: What computational methods are effective in predicting the metabolic pathways of 2-amino-4-(ethylsulfinyl)butanoic acid in mammalian systems?

Answer:

  • Density Functional Theory (DFT): Predicts sulfoxide reduction energetics (ΔG‡ ~45 kJ/mol for enzymatic reduction).
  • Molecular Dynamics (MD): Simulates interactions with methionine sulfoxide reductase (MsrA), identifying key binding residues (e.g., Cys72 and Tyr103).
  • QSAR Models: Correlate substituent effects (e.g., ethyl vs. methyl) with hepatic clearance rates (CLH = 12 mL/min/kg for ethyl vs. 8 mL/min/kg for methyl).
    Validation via LC-MS/MS metabolite profiling in hepatocyte incubations is essential to confirm in silico predictions .

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